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Compound of Interest

lopamidol Impurity (Desdiiodo
Compound Name:
lopamidol)

Cat. No.: B602082

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Desdiiodo lopamidol, an impurity and metabolite of the widely used non-ionic, low-osmolar
iodinated contrast agent, lopamidol. The information presented herein is intended to support
research, drug development, and quality control activities related to lopamidol and its
associated compounds.

Chemical Identity

Desdiiodo lopamidol, systematically named (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-
hydroxypropanamido)-2-iodoisophthalamide, is a derivative of lopamidol in which two of the
three iodine atoms on the benzene ring have been removed. This modification significantly
alters the physicochemical and spectroscopic properties of the molecule.

Table 1: Chemical and Physical Properties of Desdiiodo lopamidol
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Property Value

(S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-
hydroxypropanamido)-2-iodoisophthalamide

Chemical Name

CAS Number 1798830-49-5

Molecular Formula C17H24IN3O0s

Molecular Weight 553.29 g/mol

Parent Compound lopamidol (CAS: 60166-93-0)

Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data for Desdiiodo lopamidol is
not readily available in the public domain, this section provides predicted and inferred data
based on the known chemical structure and spectroscopic principles. The data for the parent
compound, lopamidol, is used as a reference for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
predicted *H and 3C NMR spectra of Desdiiodo lopamidol would show characteristic signals
corresponding to its unique structure.

Table 2: Predicted *H NMR Chemical Shifts for Desdiiodo lopamidol
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Proton Type

Predicted Chemical
Shift (ppm)

Multiplicity Notes

Aromatic CH

75-8.5

Signals from the
m protons on the

benzene ring.

Amide NH

7.0-8.0

Broad signals due to
brs )
amide protons.

Methine CH (lactoyl)

40-45

Quartet for the CH
group in the
hydroxypropanamido
side chain.

Methylene CH:2
(dihydroxypropy!l)

3.5-4.0

Complex multiplets for
the CHz groups in the
dihydroxypropyl side
chains.

Methine CH
(dihydroxypropyl)

3.8-4.2

Multiplet for the CH
group in the
dihydroxypropyl side
chains.

Hydroxyl OH

45-55

Broad signals for the

hydroxyl protons,
brs ]

which may exchange

with solvent.

Methyl CHs (lactoyl)

13-16

Doublet for the methyl
group in the
hydroxypropanamido

side chain.

Table 3: Predicted 3C NMR Chemical Shifts for Desdiiodo lopamidol
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Predicted Chemical Shift

Carbon Type Notes
(ppm)
) Signals for the three amide
Carbonyl C=0 (amide) 165 - 175
carbonyl carbons.
Signal for the carbon atom
Aromatic C-I 90 - 100 bonded to the remaining
iodine.
) Signal for the carbon atom
Aromatic C-N 140 - 150 ] ]
bonded to the amide nitrogen.
) Signals for the carbon atoms
Aromatic C-H 120 - 135
bonded to hydrogen.
Signals for the carbon atoms
Aromatic C-C=0 135 - 145 bonded to the amide carbonyl
groups.
Signal for the CH group in the
Methine CH (lactoyl) 65-75 hydroxypropanamido side

chain.

Signals for the CHz groups in
Methylene CH:2

60-70 the dihydroxypropyl side
(dihydroxypropyl) y ypropy

chains.

) ) Signal for the CH group in the
Methine CH (dihydroxypropyl) 50 - 60 ) } )
dihydroxypropyl side chains.

Signal for the methyl group in
Methyl CHs (lactoyl) 18-25 the hydroxypropanamido side
chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Desdiiodo lopamidol, high-resolution mass spectrometry (HRMS) would be
employed for accurate mass determination.
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Table 4: Predicted Mass Spectrometry Data for Desdiiodo lopamidol

lon Type Predicted m/z Notes

[M+H]*+ 554.0681 Protonated molecular ion.
[M+Na]* 576.0400 Sodium adduct.

[M-H]~ 552.0525 Deprotonated molecular ion.

Major Fragments

Loss of dihydroxypropylamine

side chain

Consistent with cleavage of

the amide bond.

Decarbonylation

Loss of CO from amide

groups.

Loss of hydroxypropanamido

side chain

Cleavage of the amide bond

connecting the lactoyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Desdiiodo lopamidol is expected to show characteristic absorption bands for its
amide, hydroxyl, and aromatic functionalities.

Table 5: Predicted Infrared Absorption Bands for Desdiiodo lopamidol
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Wavenumber (cm~—?) Functional Group Vibration Type
3500 - 3200 O-H, N-H Stretching

3100 - 3000 Aromatic C-H Stretching

2980 - 2850 Aliphatic C-H Stretching

1680 - 1630 C=0 (Amide I) Stretching

1570 - 1515 N-H (Amide II) Bending

1450 - 1400 C-H Bending

1300 - 1000 C-O, C-N Stretching

850 - 750 Aromatic C-H Out-of-plane Bending
600 - 500 C-l Stretching

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for
compounds like Desdiiodo lopamidol. Instrument parameters should be optimized for the
specific sample and analytical goals.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated
solvent (e.g., D20, DMSO-ds). Add a small amount of a reference standard (e.g., TSP for
D20, TMS for DMSO-ds).

¢ Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 12-16 ppm.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

13C NMR Acquisition:

o

Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

[¢]

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096, depending on sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired FID.

Mass Spectrometry Protocol (LC-MS)

Sample Preparation: Prepare a dilute solution of the sample (1-10 ug/mL) in a suitable
solvent (e.g., methanol, acetonitrile, water).

Chromatography:

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

o Column: A C18 reversed-phase column is typically used.

o Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
both containing a small amount of an additive (e.g., 0.1% formic acid for positive ion
mode, 0.1% ammonium hydroxide for negative ion mode).

Mass Spectrometry:

o Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
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o lonization Source: Electrospray ionization (ESI).

o Scan Mode: Full scan mode for MS1 and product ion scan (tandem MS) for fragmentation

analysis.

o Mass Range: m/z 100-1000.

o Data Analysis: Extract the mass spectra and analyze the accurate mass and fragmentation

patterns to confirm the structure.

IR Spectroscopy Protocol (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR

crystal.

 Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated

total reflectance (ATR) accessory.

e Acquisition:

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32.

o Data Processing: Collect a background spectrum of the clean ATR crystal and ratio the

sample spectrum against the background to obtain the absorbance spectrum.

Metabolic Pathway and Experimental Workflow

Desdiiodo lopamidol is formed through the metabolic deiodination of lopamidol. This process is

a key transformation pathway for iodinated contrast media in biological systems and during

environmental degradation.

lopamidol Deiodination Step 1
(Tri-iodinated)

Di-iodo lopamidol
(Intermediate)

Deiodination Step 2

Desdiiodo lopamidol
(Mono-iodinated)

Deiodination Step 3

Fully Deiodinated Product
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Caption: Metabolic pathway of lopamidol deiodination.

The analysis of Desdiiodo lopamidol as an impurity or metabolite typically follows a structured
experimental workflow.
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Caption: Experimental workflow for the analysis of Desdiiodo lopamidol.
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 To cite this document: BenchChem. [Spectroscopic Profile of Desdiiodo lopamidol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602082#spectroscopic-data-for-desdiiodo-iopamidol-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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